molecular formula C17H15NO B11861756 7,8-Dimethyl-3-phenyl-2-quinolinol CAS No. 1031928-39-8

7,8-Dimethyl-3-phenyl-2-quinolinol

Cat. No.: B11861756
CAS No.: 1031928-39-8
M. Wt: 249.31 g/mol
InChI Key: GTAIACBRRMSHKF-UHFFFAOYSA-N
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Description

7,8-Dimethyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Chemical Reactions Analysis

7,8-Dimethyl-3-phenyl-2-quinolinol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

7,8-Dimethyl-3-phenyl-2-quinolinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7,8-Dimethyl-3-phenyl-2-quinolinol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

7,8-dimethyl-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)12(11)2/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAIACBRRMSHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653638
Record name 7,8-Dimethyl-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-39-8
Record name 7,8-Dimethyl-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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